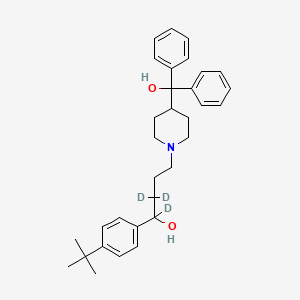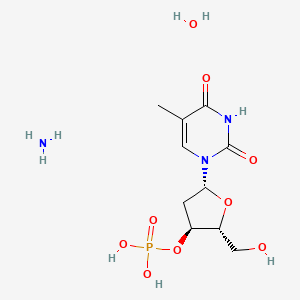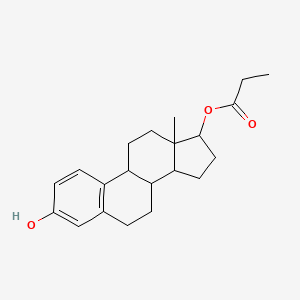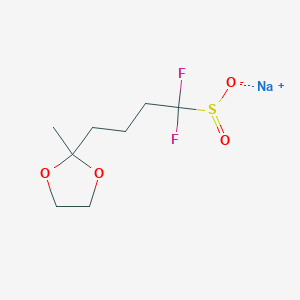
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate is a chemical compound with the molecular formula C13H20O8 and a molecular weight of 304.3 g/mol . . This compound is a derivative of L-galactopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and the hydroxyl group at position 6 is replaced by a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate typically involves the acetylation of L-galactopyranoside. The process begins with the protection of the hydroxyl groups using acetyl groups. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of acetylation and prevent overreaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the acetylation process while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of L-galactopyranoside with free hydroxyl groups.
Substitution: Formation of derivatives with various functional groups replacing the acetyl groups.
Wissenschaftliche Forschungsanwendungen
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate involves its interaction with specific molecular targets and pathways. The acetyl groups enhance the compound’s lipophilicity, facilitating its transport across cell membranes. Once inside the cell, the compound can undergo enzymatic hydrolysis to release L-galactopyranoside, which participates in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl α-L-Fucopyranoside: Similar in structure but differs in the configuration of the hydroxyl groups.
Methyl β-L-Fucopyranoside: Another isomer with a different spatial arrangement of atoms.
Uniqueness
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
67576-78-7 |
|---|---|
Molekularformel |
C13H20O8 |
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
[(2S,3R,4R,5S)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3/t6-,10+,11+,12-,13?/m0/s1 |
InChI-Schlüssel |
RTVWBDNQHISFHI-YTGWKCMESA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)



